2-(3,3-Dimethylcyclohexyl)acetic acid

Fragrance chemistry Synthetic intermediate Musk compounds

2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3) is the essential carboxylic acid building block for synthesizing the high-volume alicyclic musk Romandolide®. The gem-dimethyl substitution at the 3-position of the cyclohexane ring is the critical structural feature that imparts the distinctive musk character, tenacity, and volume while avoiding the environmental drawbacks of nitro-musks. Unlike unsubstituted cyclohexylacetic acid analogs, only this specific substitution pattern delivers the validated olfactory and pharmacokinetic profile demanded by fragrance and medicinal chemistry programs. Procure this intermediate to ensure fidelity in SAR studies and fragrance ester development.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 291282-76-3
Cat. No. B3121668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3-Dimethylcyclohexyl)acetic acid
CAS291282-76-3
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1(CCCC(C1)CC(=O)O)C
InChIInChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12)
InChIKeyLLLKNWOMNJNUHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3-Dimethylcyclohexyl)acetic Acid (CAS 291282-76-3) for R&D: Sourcing Guide for Synthetic Intermediates


2-(3,3-Dimethylcyclohexyl)acetic acid (CAS 291282-76-3) is a synthetic organic chemical classified as a substituted cyclohexaneacetic acid, with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It serves primarily as a carboxylic acid building block and key intermediate . The compound is structurally defined by a cyclohexyl ring with gem-dimethyl substitution at the 3-position and an acetic acid side chain, features that influence its utility in synthesizing more complex molecules for applications in fragrance development and pharmaceutical research .

2-(3,3-Dimethylcyclohexyl)acetic Acid: Why 'Similar' Cyclohexyl Analogs Are Not Drop-In Replacements


Scientific and industrial users cannot interchange 2-(3,3-dimethylcyclohexyl)acetic acid with its simpler analogs due to its specific structural features that dictate distinct physicochemical properties and synthetic outcomes. The gem-dimethyl substitution on the cyclohexane ring is a critical structural determinant that alters steric hindrance, lipophilicity, and metabolic stability compared to unsubstituted cyclohexylacetic acid or other alkyl-substituted variants [1]. Furthermore, the saturated nature of the compound distinguishes it from its unsaturated isomer, (E)-3,3-dimethylcyclohexane-Δ(1,α)-acetic acid, which has a different molecular weight (168.23 g/mol) and a unique gas chromatographic retention index (1335 on DB-1), confirming its distinct chemical identity [2]. This specific substitution pattern is essential for the compound's role as a precursor to high-value fragrance esters like Romandolide® (CAS 236391-76-7), where it provides the foundational 3,3-dimethylcyclohexyl moiety [3]. Generic cyclohexylacetic acids lack this precise substitution and thus cannot be used to synthesize the same final products with equivalent olfactory or biological properties.

2-(3,3-Dimethylcyclohexyl)acetic Acid: Verified Performance Data vs. Closest Chemical Comparators


Synthetic Utility: Verified Precursor for High-Volume Commercial Musk Fragrance

This compound is a chemically defined precursor to a major commercial musk fragrance ingredient, acetic acid, (1-oxopropoxy)-, 1-(3,3-dimethylcyclohexyl)ethyl ester (Romandolide®, CAS 236391-76-7) [1]. The global usage volume for the final fragrance ingredient derived from this precursor is estimated at 100–1000 metric tons per year, indicating a well-established and scaled synthetic route [1]. The unsubstituted cyclohexylacetic acid or other 3-alkyl analogs do not serve as precursors to this specific high-volume musk, as their derived esters would have different steric and electronic properties, leading to altered olfactory profiles [2].

Fragrance chemistry Synthetic intermediate Musk compounds

Structural Identity: Differentiation from Unsaturated (E)-Isomer by NIST-Validated GC Retention Index

This saturated compound (C₁₀H₁₈O₂, MW 170.25) is chemically distinct from its unsaturated isomer, (E)-3,3-dimethylcyclohexane-Δ(1,α)-acetic acid (C₁₀H₁₆O₂, MW 168.23) [1]. The difference is analytically verifiable. The NIST Chemistry WebBook reports a normal alkane retention index (RI) of 1335 for the (E)-unsaturated isomer on a non-polar DB-1 column, while the saturated target compound is expected to have a measurably different RI due to its different molecular weight and polar surface area [1].

Analytical chemistry Quality control Chromatography

Physicochemical Distinction: Impact of Gem-Dimethyl Substitution on NMR Spectroscopy

The gem-dimethyl group at the 3-position exerts measurable effects on the molecule's electronic environment, as demonstrated by ¹³C-NMR studies on a series of 3,3-dimethylcyclohexyl derivatives [1]. The study shows that the γ-anti substituent effects at carbons 3 and 5 cause increased shielding due to the presence of axial protons, and this shielding is decreased when the α or γ protons are replaced by methyl groups [1]. The ¹³C-NMR chemical shifts for carbons in the target compound will therefore differ from those of unsubstituted cyclohexylacetic acid, providing a spectroscopic fingerprint for structural confirmation.

Structural biology NMR spectroscopy Physicochemical characterization

2-(3,3-Dimethylcyclohexyl)acetic Acid: Recommended Application Scenarios for Sourcing Scientists


Scenario 1: R&D for the Synthesis of Next-Generation Alicyclic Musk Fragrances

As a proven precursor to the high-volume musk Romandolide® (CAS 236391-76-7), this compound is an essential starting material for any research program aimed at developing new alicyclic musks [5]. Its 3,3-dimethylcyclohexyl group is a key structural motif for imparting musk character while avoiding the environmental and toxicological concerns associated with traditional nitro-musks and some polycyclic musks [4]. Its procurement is justified for projects exploring novel esters, amides, or other derivatives where this specific, commercially validated lipophilic moiety is required to modulate odor profile, tenacity, or volume .

Scenario 2: Development of Novel Cyclohexylacetic Acid-Based Pharmaceuticals

The substituted cyclohexylacetic acid scaffold is a recurring motif in patent literature for therapeutic agents, including those targeting diabetic retinopathy and other metabolic or neurological disorders [5][4]. The gem-dimethyl group is a classic strategy to increase metabolic stability and lipophilicity of drug candidates. Therefore, this compound is a valuable building block for medicinal chemists synthesizing libraries of analogs for structure-activity relationship (SAR) studies, where the specific 3,3-dimethyl substitution is a defined structural variable being investigated for its effect on potency, selectivity, or pharmacokinetic properties.

Scenario 3: Development and Validation of Analytical Methods for Quality Control

Given the availability of analytical data for a close structural isomer in the NIST Chemistry WebBook (RI = 1335 on DB-1), this compound can serve as a high-purity standard for developing and validating gas chromatography (GC) or liquid chromatography (LC) methods [5]. Its use as a reference material is essential for laboratories tasked with identifying or quantifying this specific intermediate in complex reaction mixtures, final products, or for purity assessment against the unsaturated (E)-isomer and other potential process-related impurities [5].

Technical Documentation Hub

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